4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline
Description
Properties
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-20-15-9-12-7-8-19-17(14(12)10-16(15)21-2)11-3-5-13(18)6-4-11/h3-6,9-10,17,19H,7-8,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGKDQOXYUVJTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC=C(C=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383876 | |
| Record name | 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217191-31-6 | |
| Record name | 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bischler-Napieralski Cyclization Route
This method involves synthesizing the target compound via amide formation, cyclization, and sequential reduction steps.
- Amide Formation :
- React 3,4-dimethoxyphenethylamine with 4-nitrobenzoyl chloride in the presence of a base (e.g., triethylamine) to form N-(3,4-dimethoxyphenethyl)-4-nitrobenzamide.
- Conditions : CH₂Cl₂, 0°C → rt, 24 h.
- Yield : ~75% (based on analogous reactions in).
Bischler-Napieralski Cyclization :
- Treat the amide with POCl₃ or PCl₅ to form 1-(4-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline .
- Conditions : Reflux in toluene, 6–8 h.
- Yield : ~70%.
Reduction to Tetrahydroisoquinoline :
- Hydrogenate the dihydroisoquinoline using H₂/Pd-C in ethanol to saturate the double bond, yielding 1-(4-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
- Conditions : 60 psi H₂, rt, 12 h.
- Yield : ~90%.
-
- Reduce the nitro group to an amine using H₂/Pd-C or SnCl₂/HCl.
- Conditions : H₂ (1 atm), ethanol, rt, 6 h.
- Yield : ~85%.
Key Data :
Pictet-Spengler Reaction Route
This approach utilizes imine formation followed by acid-catalyzed cyclization.
- Schiff Base Formation :
- React 3,4-dimethoxyphenethylamine with 4-nitrobenzaldehyde in ethanol to form the imine intermediate.
- Conditions : Reflux, 4 h.
- Yield : ~80%.
-
- Treat the imine with concentrated HCl or H₂SO₄ to form 1-(4-nitrophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline .
- Conditions : 80°C, 12 h.
- Yield : ~65%.
-
- Reduce the nitro group as described in Method 1.
Key Data :
Pomeranz-Fritsch Cyclization Route
This method involves acetal formation and cyclization under acidic conditions.
- Acetal Synthesis :
- React 4-nitrobenzaldehyde with 3,4-dimethoxybenzylamine and glyoxylic acid diethyl acetal to form the benzylamino acetal.
- Conditions : Ethanol, reflux, 24 h.
- Yield : ~60%.
-
- Treat the acetal with H₂SO₄ to form 1-(4-nitrophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline .
- Conditions : 0°C → rt, 48 h.
- Yield : ~55%.
-
- Hydrogenate the nitro group and saturate the dihydroisoquinoline as in Method 1.
Key Data :
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Overall Yield |
|---|---|---|---|
| Bischler-Napieralski | High yields at each step | Multi-step, requires POCl₃ handling | ~45% |
| Pictet-Spengler | Fewer steps, mild conditions | Moderate cyclization yield | ~44% |
| Pomeranz-Fritsch | Scalable for bulk synthesis | Low cyclization yield, harsh acids | ~26% |
Chemical Reactions Analysis
Petasis Reaction and Pomeranz–Fritsch–Bobbitt Cyclization
A combined approach involving the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization is effective for constructing the tetrahydroisoquinoline scaffold. For example, in related systems, the Petasis reaction generates chiral oxazinones, which are then cyclized to form the tetrahydroisoquinoline core . This method offers stereochemical control and high yields, making it suitable for functionalizing the core with substituents like methoxy groups.
Pictet-Spengler Reaction
The Pictet-Spengler reaction, a well-known method for isoquinoline derivatives, involves condensation of phenylethylamines with aldehydes/ketones under acidic conditions. While not directly cited for this aniline derivative, this approach is commonly used in tetrahydroisoquinoline syntheses.
Functionalization Reactions
The aniline substituent and methoxy groups enable further chemical modifications:
Electrophilic Aromatic Substitution
-
Nitration/Bromination : The para-aniline group can undergo electrophilic substitution due to activating methoxy groups on the isoquinoline ring. For example, nitration or bromination could introduce additional functional groups.
-
Sulfonation : Similar reactivity is expected under sulfonating conditions.
Acylation/Alkylation of the Aniline Group
The aniline’s amine can be acylated (e.g., using acetyl chloride) or alkylated (e.g., via reductive amination). These modifications could enhance solubility or target specific biological interactions.
Cross-Coupling Reactions
The aniline’s aromatic ring may participate in Suzuki or Heck couplings to introduce new substituents, though steric hindrance from the tetrahydroisoquinoline core could influence reactivity .
Functionalization Conditions
| Reaction Type | Conditions | Expected Outcome |
|---|---|---|
| Electrophilic Nitration | HNO₃, H₂SO₄, 0–50°C | Nitro group introduction |
| Acylation | AcCl, Et₃N, DCM | Aniline acetylation |
Research Findings
-
Biological Activity : While not directly studied for this compound, tetrahydroisoquinoline derivatives are known for HIV-1 reverse transcriptase inhibition. The aniline group may influence binding affinity.
-
Stereoselectivity : Chiral auxiliaries (e.g., (R)-phenylglycinol) can dictate stereochemistry during synthesis .
-
Yield Optimization : Reaction conditions like temperature (50–100°C) and catalysts (TFA, benzoic acid) significantly affect yields in tetrahydroisoquinoline cyclizations .
Challenges and Considerations
-
Steric Hindrance : The bulky tetrahydroisoquinoline core may complicate reactions involving the aniline group.
-
Functional Group Compatibility : Methoxy groups are electron-donating, which could activate adjacent positions for substitution but also increase sensitivity to acidic conditions.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that derivatives of tetrahydroisoquinoline compounds exhibit antidepressant-like effects. The specific compound 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline has been studied for its ability to modulate neurotransmitter systems associated with mood regulation. In preclinical studies, it demonstrated significant efficacy in animal models of depression by influencing serotonin and norepinephrine levels .
1.2 Neuroprotective Properties
Tetrahydroisoquinoline derivatives are also recognized for their neuroprotective properties. The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The mechanism involves the inhibition of neuroinflammatory pathways and the promotion of neuronal survival.
Organic Synthesis
2.1 Building Block for Drug Development
This compound serves as a versatile building block in the synthesis of more complex pharmaceutical compounds. Its structure allows for various modifications that can lead to the development of new drugs targeting different biological pathways .
2.2 Synthesis of Novel Compounds
The compound can be utilized in the synthesis of novel isoquinoline derivatives through various reactions such as N-alkylation and acylation. These derivatives may possess enhanced biological activities or improved pharmacokinetic properties compared to their parent compounds .
Case Study: Antidepressant Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of tetrahydroisoquinoline and evaluated their antidepressant effects using forced swim tests in mice. Among these compounds, this compound exhibited the most significant reduction in immobility time, indicating a strong antidepressant effect .
Case Study: Neuroprotection
Another study focused on the neuroprotective effects of tetrahydroisoquinoline derivatives in an in vitro model of neuronal injury induced by glutamate toxicity. The results demonstrated that this compound significantly reduced cell death and increased cell viability compared to controls .
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . Additionally, it can interact with DNA and RNA, influencing gene expression and protein synthesis .
Comparison with Similar Compounds
Structural Comparison
Key structural variations among analogues include:
- Substituents on the tetrahydroisoquinoline core: Methyl, ethyl, or vinyl groups at position 2.
- Linkage type: Ethyl, vinyl, or methylene bridges between the tetrahydroisoquinoline and aromatic rings.
- Aromatic ring substituents : Aniline, chlorobenzyl, or morpholine groups.
Table 1: Structural Features of Selected Analogues
Physicochemical Properties
- NMR Shifts : The target compound’s ¹³C NMR shows distinct signals at δ 147.4 (aromatic carbons) and δ 62.9 (methoxy groups), whereas methyl-substituted analogues (e.g., 6e) display upfield shifts for methyl-attached carbons (δ 25.6) .
- Purity : All compounds report >95% HPLC purity, underscoring reliable synthetic protocols .
Biological Activity
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H22N2O3
- Molecular Weight : 314.38 g/mol
- CAS Number : Not explicitly listed in the provided sources but closely related compounds exist.
Anticancer Properties
Recent studies have indicated that compounds related to the tetrahydroisoquinoline structure exhibit significant anticancer properties. For instance, research on 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives has shown promising results in inhibiting cancer cell proliferation. In a study involving diethylnitrosamine-induced hepatocarcinogenic rats, a derivative demonstrated protective effects on liver tissues and restored normal tissue architecture . This suggests that similar derivatives may have potential as anticancer agents.
The mechanisms through which these compounds exert their biological effects involve several pathways:
- Inhibition of Cell Proliferation : The tetrahydroisoquinoline derivatives were found to inhibit proliferation in various cancer cell lines by inducing apoptosis and modulating cell cycle progression.
- Metabolic Modulation : Proton nuclear magnetic resonance (NMR) studies indicated that these compounds could reverse metabolic alterations associated with cancer progression .
- P-glycoprotein Modulation : Compounds derived from the THIQ structure have been shown to interact with P-glycoprotein (P-gp), a key player in multidrug resistance (MDR) in cancer therapy. Specific derivatives enhanced the efficacy of chemotherapeutic agents like doxorubicin by inhibiting P-gp .
Table 1: Summary of Biological Activities
Q & A
Q. What established synthetic methodologies are used to prepare 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)aniline?
The compound is synthesized via condensation reactions and cyclization strategies. For example:
- Friedländer Reaction : 2-(3,4-Dihydroisoquinolin-1-yl)anilines can undergo the Friedländer reaction with ketones to form functionalized quinolines, a method adapted for structurally related tetrahydroisoquinoline derivatives .
- High-Yield Condensation : Reactions involving trifluoroethanol as a solvent under reflux, monitored by TLC, achieve yields >95%. This method is robust for introducing methoxy and aniline substituents .
- Key Intermediates : Ethyl or methyl esters of tetrahydroisoquinoline derivatives (e.g., ethyl 2-(6,7-dimethoxy-tetrahydroisoquinolin-1-yl)acetate) serve as precursors, enabling modular synthesis .
Q. Which analytical techniques are critical for characterizing this compound?
Structural validation relies on:
- NMR Spectroscopy : H and C NMR identify methoxy groups ( ~3.8–4.0 ppm for OCH) and aromatic protons ( ~6.5–7.5 ppm). Aniline NH signals appear as broad singlets ( ~5.0–6.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] for CHNO: calc. 299.1390, observed 299.1385) .
- IR Spectroscopy : Detects NH stretches (~3350–3450 cm) and methoxy C-O bonds (~1250 cm) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data during structural elucidation?
- Flack Parameter Analysis : For chiral centers, the Flack parameter (superior to Rogers’ ) evaluates enantiomorph-polarity using least-squares refinement. This avoids false chirality assignments in near-centrosymmetric structures .
- SHELX Refinement : SHELXL refines small-molecule structures against high-resolution data, while SHELXE aids in experimental phasing for macromolecular applications. Cross-validation with spectroscopic data resolves ambiguities .
Q. What strategies enhance biological activity through structural modification?
- Receptor-Targeted Analogues : Modifying the aniline or methoxy groups improves binding to targets like α-adrenergic receptors. For example, benzofuran derivatives with 6,7-dimethoxy-tetrahydroisoquinoline moieties show potent antagonism .
- Comparative SAR Analysis : Analogues with halogen or methyl substitutions (e.g., 4-chloro or 4-methyl) are screened for solubility and receptor affinity. Structural overlaps with quinoline derivatives (e.g., 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]aniline) guide activity optimization .
Q. How are enantioselective synthesis challenges addressed for chiral tetrahydroisoquinoline derivatives?
- Chiral Auxiliaries : Use of (S)- or (R)-configured esters (e.g., ethyl 2-(6,7-dimethoxy-tetrahydroisoquinolin-1-yl)acetate) ensures enantiomeric purity. HRMS and chiral HPLC validate configurations .
- Crystallographic Validation : SHELXL refines Flack parameters to confirm absolute configuration, critical for bioactive enantiomers .
Q. How can conflicting NMR data be systematically analyzed to confirm molecular structure?
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals, while NOESY identifies spatial proximity of methoxy and aniline groups .
- Solvent Effects : Deuterochloroform (CDCl) or DMSO-d may shift NH signals; comparative analysis under standardized conditions reduces ambiguity .
- Cross-Platform Validation : Align HRMS, IR, and NMR data with synthetic intermediates (e.g., methyl esters) to trace inconsistencies .
Methodological Notes
- Data Contradiction Analysis : Discrepancies between calculated and observed HRMS values (e.g., Δ < 0.5 ppm) often arise from isotopic impurities or solvent adducts. Recalibration with internal standards (e.g., sodium formate) improves accuracy .
- Experimental Design : For biological assays, prioritize analogues with logP < 3 (calculated via ChemDraw) to enhance bioavailability. Include positive controls (e.g., known α antagonists) to validate screening protocols .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
